molecular formula C23H31FO5 B13396008 9-Fluoro-11-hydroxy-3,20-dioxopregn-4-en-17-yl acetate

9-Fluoro-11-hydroxy-3,20-dioxopregn-4-en-17-yl acetate

Cat. No.: B13396008
M. Wt: 406.5 g/mol
InChI Key: JKQQZJHNUVDHKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flurogestone acetate, also known as flugestone acetate or fluorogesterone acetate, is a synthetic progestin medication primarily used in veterinary medicine. It is a derivative of progesterone and is utilized to synchronize estrus in ewes and goats. The compound was first synthesized by G.D. Searle & Company in 1959 .

Preparation Methods

Flurogestone acetate is synthesized using 9α-fluorohydrocortisone as a starting material. The process involves dissolving the raw material in an organic solvent and reacting it with acyl chloride in the presence of an acid . This method is efficient and cost-effective, making it suitable for industrial production.

Chemical Reactions Analysis

Flurogestone acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: Common reagents used in substitution reactions include halogens and other nucleophiles.

    Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding alcohol

Scientific Research Applications

Mechanism of Action

Flurogestone acetate exerts its effects by binding to progesterone receptors in target tissues. This binding alters the transcription of specific genes, leading to changes in protein synthesis and cellular function. The compound mimics the action of natural progesterone, regulating the reproductive cycle and maintaining pregnancy in animals .

Comparison with Similar Compounds

Flurogestone acetate is compared with other progestins such as medroxyprogesterone acetate and norethisterone acetate. While all these compounds are used for similar purposes, flurogestone acetate is unique due to its specific molecular structure, which includes a fluorine atom at the 9α position. This modification enhances its progestational activity and makes it more effective in synchronizing estrus .

Similar Compounds

  • Medroxyprogesterone acetate
  • Norethisterone acetate
  • Progesterone derivatives

Properties

IUPAC Name

(17-acetyl-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31FO5/c1-13(25)22(29-14(2)26)10-8-17-18-6-5-15-11-16(27)7-9-20(15,3)23(18,24)19(28)12-21(17,22)4/h11,17-19,28H,5-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQQZJHNUVDHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30859740
Record name 9-Fluoro-11-hydroxy-3,20-dioxopregn-4-en-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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